2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
Description
Properties
CAS No. |
924904-16-5 |
|---|---|
Molecular Formula |
C13H9Cl3N4 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
2,6-dichloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H9Cl3N4/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2 |
InChI Key |
BSKYPUUFGNPHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)Cl)Cl)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 4-(chloromethyl)benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated purine with 4-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and benzyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related purine derivatives, focusing on substituents, halogenation patterns, synthesis methods, and biological implications.
Substituent Variability at Position 7
The substituent at position 7 significantly modulates molecular properties:
- Target compound: [4-(Chloromethyl)phenyl]methyl group.
- 2,6-Dichloro-7-isopropyl-7H-purine : Isopropyl group. Smaller and less polar, this group may improve solubility in apolar solvents but reduce binding affinity to aromatic-rich biological targets .
- Adamantane-substituted purines : Adamantyl groups (e.g., 1-adamantylmethyl) introduce high rigidity and lipophilicity, improving β-cyclodextrin complexation and bioavailability in some cases .
- 7-Ethylpurine-2,6-dione : Ethyl group with dione functionalization. The absence of halogens and presence of ketone groups increase polarity, favoring aqueous solubility but limiting membrane permeability .
Halogenation Patterns and Functional Groups
Halogenation at positions 2 and 6 is critical for electronic effects and reactivity:
- Target compound : 2,6-Dichloro. Chlorine atoms act as electron-withdrawing groups, activating the purine core for nucleophilic substitution reactions .
- 7-Methylpurine-2,6-dione : Replacement of chlorines with ketones (diones) drastically reduces electrophilicity, shifting reactivity toward hydrogen-bonding interactions .
Comparative Data Table
Research Findings and Implications
- Structural activity relationships (SAR) : Bulkier substituents at position 7 (e.g., adamantyl or chloromethylphenyl) correlate with improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Synthetic challenges : Isomer formation during alkylation (e.g., 7H vs. 9H purine isomers) necessitates chromatographic separation, reducing yields .
Biological Activity
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic compound belonging to the purine family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is C₁₃H₉Cl₂N₄, with a molecular weight of approximately 303.15 g/mol. The compound features two chlorine substituents at the 2 and 6 positions of the purine ring and a chloromethylphenyl group at the 7 position, which enhances its reactivity and biological interactions.
Structural Characteristics
| Feature | Details |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂N₄ |
| Molecular Weight | 303.15 g/mol |
| Chlorine Substituents | Positions 2 and 6 |
| Functional Group | Chloromethylphenyl at position 7 |
Antiviral Properties
Research indicates that compounds structurally similar to purines can exhibit antiviral activities. For instance, studies have shown that targeting purine biosynthesis pathways can inhibit viral replication, suggesting that 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine may have potential as an antiviral agent through similar mechanisms .
The biological activity of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine is likely mediated through interactions with specific biological targets such as enzymes involved in nucleotide metabolism. The chlorinated substituents may enhance binding affinity to these targets, leading to altered metabolic pathways in affected cells .
Study on Antiviral Activity
A study investigating the effects of purine analogs on hepatitis E virus (HEV) replication found that specific inhibitors targeting nucleotide biosynthesis significantly reduced viral load. Although not directly tested on this compound, the findings suggest a pathway through which 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine could exert antiviral effects .
Inhibition of Cell Proliferation
In a separate study examining chloroethyl pyrimidine nucleosides, it was observed that certain structural modifications led to significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. This highlights the potential for similar compounds like 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine to exhibit anticancer properties .
Conclusion and Future Directions
The biological activity of 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine remains an area ripe for exploration. Its structural features suggest potential applications in antiviral and anticancer therapies. Further research is necessary to elucidate its mechanisms of action and to assess its efficacy in clinical settings.
Recommendations for Future Research
- In Vitro Studies : Conduct comprehensive in vitro studies to evaluate the cytotoxic effects on various cancer cell lines.
- Mechanistic Studies : Investigate the specific biochemical pathways influenced by this compound, particularly focusing on nucleotide metabolism.
- Animal Models : Assess the pharmacokinetics and therapeutic efficacy in suitable animal models before considering clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
